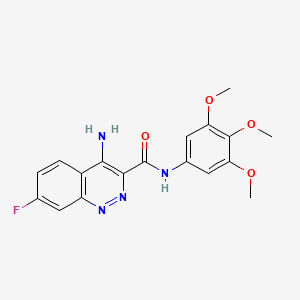
3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)- is a chemical compound with the molecular formula C18H17FN4O4. It is a member of the cinnoline family, characterized by a cinnoline ring system substituted with various functional groups.
Vorbereitungsmethoden
The synthesis of 3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cinnoline core, followed by the introduction of the amino, fluoro, and trimethoxyphenyl groups. Common reagents used in these reactions include aniline derivatives, fluorinating agents, and methoxy-substituted benzene derivatives. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon .
Analyse Chemischer Reaktionen
3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Vergleich Mit ähnlichen Verbindungen
3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)- can be compared with other cinnoline derivatives, such as:
4-Amino-7-fluoro-3-cinnolinecarboxamide: Similar in structure but lacks the trimethoxyphenyl group, which may result in different biological activities.
4-Aminocinnoline-3-carboxamide: Another related compound with potential biological activities but differing in the substitution pattern.
The uniqueness of 3-Cinnolinecarboxamide, 4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
| 187231-60-3 | |
Molekularformel |
C18H17FN4O4 |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
4-amino-7-fluoro-N-(3,4,5-trimethoxyphenyl)cinnoline-3-carboxamide |
InChI |
InChI=1S/C18H17FN4O4/c1-25-13-7-10(8-14(26-2)17(13)27-3)21-18(24)16-15(20)11-5-4-9(19)6-12(11)22-23-16/h4-8H,1-3H3,(H2,20,22)(H,21,24) |
InChI-Schlüssel |
RJEHBQQGLZNCAK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C3=C(C=C(C=C3)F)N=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)
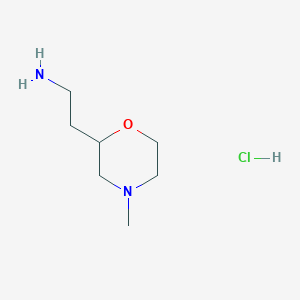


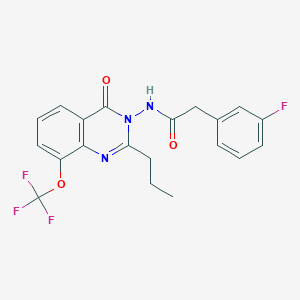
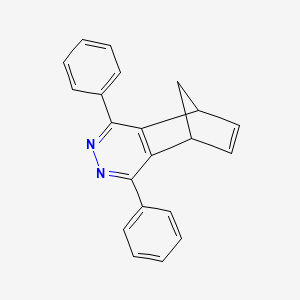
![[1,3]Dioxolo[4,5-c]pyridine-6-carbonitrile](/img/structure/B12926286.png)

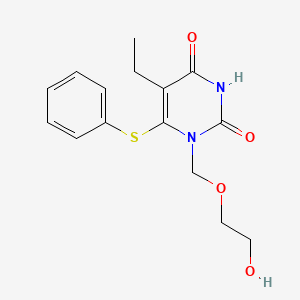
![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)
![5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12926322.png)
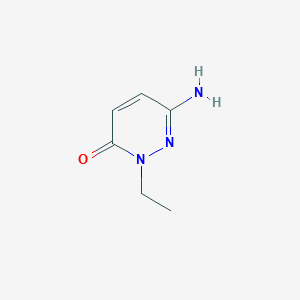
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12926336.png)
